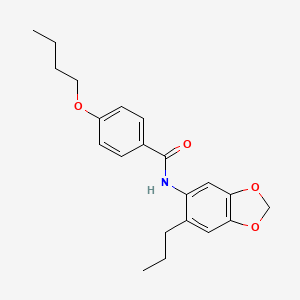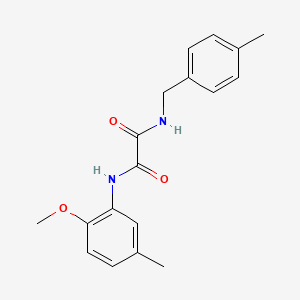![molecular formula C40H24N6O5 B5156053 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], also known as ODPQ, is a heterocyclic compound that belongs to the family of quinoxaline derivatives. ODPQ has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
作用机制
The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood. However, studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can intercalate into DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can induce cytotoxicity in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has also been shown to have antibacterial activity against Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] on living organisms are not fully understood.
实验室实验的优点和局限性
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, including its fluorescent properties, ease of synthesis, and potential applications in various fields. However, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] also has some limitations, including its toxicity and potential side effects on living organisms. Therefore, caution should be taken when handling 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in lab experiments.
未来方向
There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]. One potential direction is the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials for optoelectronics and sensing applications. Another potential direction is the investigation of the anticancer and antibacterial properties of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] in vivo. Additionally, the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] derivatives with improved properties and reduced toxicity is also a promising area of research.
Conclusion:
In conclusion, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a heterocyclic compound with unique properties and potential applications in various fields. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in optoelectronics, material science, and biomedicine. The mechanism of action of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is not fully understood, but studies have shown that it can inhibit the activity of topoisomerase II and induce apoptosis in cancer cells. 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has several advantages for lab experiments, but caution should be taken when handling it due to its toxicity. There are several future directions for the study of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline], including the development of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]-based materials and the investigation of its anticancer and antibacterial properties in vivo.
合成方法
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] can be synthesized through a multistep process involving the condensation of 2,3-dichloroquinoxaline and 4-nitroaniline followed by oxidation and deprotection. The final product is obtained through purification and recrystallization. The synthesis of 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] is a complex process that requires expertise in organic chemistry.
科学研究应用
2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been extensively studied for its potential applications in various fields, including optoelectronics, material science, and biomedicine. In optoelectronics, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In biomedicine, 2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline] has been studied for its potential anticancer and antibacterial properties.
属性
IUPAC Name |
2-(4-nitrophenyl)-3-[4-[4-[3-(4-nitrophenyl)quinoxalin-2-yl]phenoxy]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24N6O5/c47-45(48)29-17-9-25(10-18-29)37-39(43-35-7-3-1-5-33(35)41-37)27-13-21-31(22-14-27)51-32-23-15-28(16-24-32)40-38(26-11-19-30(20-12-26)46(49)50)42-34-6-2-4-8-36(34)44-40/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYOXNLTMRBYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis{4-[3-(4-nitrophenyl)-2-quinoxalinyl]phenyl} ether | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B5156005.png)
![N-(4-bromophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5156008.png)
![2-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}pyridine trifluoroacetate](/img/structure/B5156014.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5156032.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)
![1-(4-butoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5156045.png)
amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)